molecular formula C8H10BNO4 B11746972 (2-((Methoxycarbonyl)amino)phenyl)boronic acid

(2-((Methoxycarbonyl)amino)phenyl)boronic acid

Cat. No.: B11746972
M. Wt: 194.98 g/mol
InChI Key: WMEPAQDFXZIABR-UHFFFAOYSA-N
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Description

(2-((Methoxycarbonyl)amino)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxycarbonylamino group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Methoxycarbonyl)amino)phenyl)boronic acid typically involves the borylation of an appropriate aromatic precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2-((Methoxycarbonyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((Methoxycarbonyl)amino)phenyl)boronic acid is unique due to the presence of both the methoxycarbonylamino group and the boronic acid group on the phenyl ring. This combination allows for a diverse range of chemical reactivity and biological activity, making it a versatile compound in various applications .

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

[2-(methoxycarbonylamino)phenyl]boronic acid

InChI

InChI=1S/C8H10BNO4/c1-14-8(11)10-7-5-3-2-4-6(7)9(12)13/h2-5,12-13H,1H3,(H,10,11)

InChI Key

WMEPAQDFXZIABR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1NC(=O)OC)(O)O

Origin of Product

United States

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